1-ethyl-1H-indazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylindazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-5-8(10)4-3-7(9)6-11-12/h3-6H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMRWSSWTARSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)N)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Ethyl 1h Indazol 6 Amine and Analogs
Strategies for the Construction of the 1H-Indazole Core
The formation of the bicyclic indazole system is a cornerstone of synthesizing derivatives like 1-ethyl-1H-indazol-6-amine. A variety of synthetic strategies have been developed, ranging from classical condensation reactions to modern metal-catalyzed processes.
Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions
Transition metal catalysis offers powerful and efficient pathways to the indazole core, often with high atom economy and functional group tolerance. acs.org
Palladium-catalyzed reactions are particularly prevalent. One common approach involves the intramolecular Buchwald-Hartwig type coupling of o-haloarylhydrazones. iosrjournals.org For instance, 2-halobenzonitriles can react with monosubstituted hydrazines in a palladium-catalyzed domino reaction to yield 3-amino-2H-indazoles. nih.govacs.org This sequence involves a regioselective coupling followed by intramolecular hydroamination. nih.gov Similarly, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Palladium catalysis has also been employed in the arylation of indazoles to create more complex derivatives. mdpi.com
Copper-catalyzed reactions provide another versatile route. researchgate.net Copper(I) iodide (CuI) can catalyze the intramolecular N-arylation of o-chlorinated arylhydrazones to form N-phenyl- and N-thiazolyl-1H-indazoles. nih.govnih.gov This method is advantageous as it utilizes more readily available and less expensive o-chloroaryl starting materials compared to their bromo- or iodo- counterparts. nih.govnih.gov Copper salts also promote the synthesis of 2H-indazoles from arenes bearing both an alkyne and a triazene (B1217601) functionality through an oxidative cyclization. rsc.org Furthermore, a copper-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) carboxylic esters can produce substituted 3-aminoindazoles. organic-chemistry.org
Rhodium-catalyzed C-H activation has emerged as a powerful tool for constructing functionalized indazoles. nih.govrsc.orgresearchgate.net For example, Rh(III)/Cu(II) co-catalyzed systems can facilitate the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to afford 1H-indazoles. mdpi.comnih.gov This method showcases excellent functional group tolerance. nih.gov Another strategy involves the Rh(III)-catalyzed double C-H activation and cross-coupling of aldehyde phenylhydrazones. nih.gov The reaction of azobenzenes with aldehydes, catalyzed by rhodium(III), provides an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org
Table 1: Overview of Transition Metal-Catalyzed Indazole Synthesis
| Catalyst System | Starting Materials | Product Type | Key Features |
| Palladium | o-halobenzonitriles, monosubstituted hydrazines | 3-amino-2H-indazoles | Domino reaction, regioselective coupling, intramolecular hydroamination. nih.govacs.org |
| Palladium | 2-bromobenzonitriles, benzophenone hydrazone | 3-aminoindazoles | Two-step process, acidic deprotection/cyclization. organic-chemistry.org |
| Copper(I) Iodide | o-chlorinated arylhydrazones | N-phenyl/N-thiazolyl-1H-indazoles | Utilizes readily available starting materials. nih.govnih.gov |
| Rh(III)/Cu(II) | Ethyl benzimidates, nitrosobenzenes | 1H-indazoles | C-H activation, cascade annulation, good functional group tolerance. mdpi.comnih.gov |
| Rhodium(III) | Aldehyde phenylhydrazones | Functionalized 1H-indazoles | Double C-H activation, C-H/C-H cross-coupling. nih.gov |
Organocatalytic and Metal-Free Synthetic Approaches
To circumvent the cost and potential toxicity of transition metals, metal-free and organocatalytic methods for indazole synthesis have been developed. These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions.
One notable metal-free approach is the iodobenzene-catalyzed intramolecular C-H amination of hydrazones. iosrjournals.org Using an oxidant like Oxone, this reaction proceeds under mild conditions to yield N-aryl substituted 1H-indazoles. iosrjournals.org This method avoids the need for pre-functionalized starting materials with leaving groups. iosrjournals.org Another metal-free strategy involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which provides indazoles in very good yields and is insensitive to air and moisture. organic-chemistry.org Electrochemical methods also offer a green and sustainable alternative, enabling the radical Csp2–H/N–H cyclization of arylhydrazones to form 1H-indazoles without the need for metal catalysts or chemical oxidants. rsc.orgresearchgate.net
1,3-Dipolar Cycloaddition Routes for Indazole Synthesis
The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing the five-membered ring of the indazole system. acs.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.
A prominent example is the reaction of in situ generated nitrile imines with benzynes. nih.govcshl.eduacs.org This reaction is rapid, often completing within minutes, and affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields. nih.govcshl.eduacs.org Another variation involves the reaction of diazo compounds with arynes. organic-chemistry.org For instance, readily available N-tosylhydrazones react with arynes under mild conditions to produce 3-substituted indazoles. organic-chemistry.org This reaction proceeds through the in situ generation of a diazo compound which then undergoes a 1,3-dipolar cycloaddition with the aryne. organic-chemistry.org Similarly, the reaction of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF or TBAF provides a direct route to a wide range of substituted indazoles. organic-chemistry.org
Oxidative Cyclization and N-N Bond Forming Reactions
Oxidative cyclization reactions that form the crucial N-N bond are a key strategy in indazole synthesis. These methods often start from precursors that already contain the necessary carbon framework and one of the nitrogen atoms.
A recently developed method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This protocol can selectively produce various 2-substituted 2H-indazoles, 1H-indazoles, and 3-disubstituted 3H-indazoles. organic-chemistry.orgacs.org The proposed mechanism involves the oxidation of the anilinic nitrogen to a nitroso intermediate, followed by nucleophilic attack and cyclization. organic-chemistry.orgacs.org Another approach is the copper(II) acetate-catalyzed N-N bond formation from 2-aminoaryl ketimines. thieme-connect.com This two-step protocol begins with the addition of an organometallic reagent to a 2-aminonitrile to generate an imine, which then undergoes the copper-catalyzed oxidative N-N bond formation to yield the indazole. thieme-connect.com This method is particularly useful for preparing sterically hindered N1-substituted indazoles. thieme-connect.com
Regioselective Functionalization at Indazole Nitrogen Atoms
Once the indazole core is formed, the regioselective introduction of substituents at the N1 and N2 positions is a critical step in the synthesis of specific analogs like this compound. The inherent tautomerism of the 1H-indazole ring, which can exist in equilibrium with the 2H-indazole form, often leads to mixtures of N1 and N2 substituted products upon alkylation. nih.govconnectjournals.com
N1-Alkylation and N2-Alkylation Control Strategies for 1H-Indazoles
Controlling the regioselectivity of N-alkylation is a significant challenge in indazole chemistry. Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products. nih.gov The ratio of these isomers is influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. nih.govdergipark.org.tr
Typically, N1-substituted indazoles are the thermodynamically more stable isomers, while N2-substituted indazoles are often the kinetically favored products. connectjournals.comresearchgate.net For example, alkylation of indazoles with alkyl halides in the presence of a base like potassium carbonate in DMF often yields a nearly equal mixture of N1 and N2 isomers. dergipark.org.tr However, specific conditions can favor one isomer over the other. For instance, N-alkylation under Mitsunobu conditions often shows a preference for the N2-regioisomer. beilstein-journals.org
Strategic choice of reagents and reaction conditions can achieve high regioselectivity. The use of certain bases and solvents can influence the outcome. For example, high N1-selectivity has been observed using sodium hydride (NaH) in THF with certain electron-deficient indazoles. nih.gov Conversely, highly selective N2-alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions, with quantum mechanical analyses suggesting a lower energy barrier for the N2-alkylation pathway. wuxibiology.com The steric hindrance of substituents on the indazole ring can also play a role in directing the alkylation. nih.gov
For the synthesis of a specific compound like this compound, a strategy that favors N1-alkylation would be required. This could involve pre-installing the ethyl group on a hydrazine precursor before cyclization, or by carefully selecting alkylating agents and conditions that favor the formation of the thermodynamically more stable N1-ethyl product. nih.gov
Table 2: Factors Influencing N-Alkylation Regioselectivity of Indazoles
| Factor | Influence on Regioselectivity | Example Conditions/Observations |
| Thermodynamics vs. Kinetics | N1-isomers are generally thermodynamically more stable; N2-isomers are often kinetically favored. connectjournals.comresearchgate.net | Elevated temperatures or longer reaction times can favor the N1-isomer. connectjournals.com |
| Base and Solvent | The choice of base and solvent system can significantly alter the N1/N2 ratio. | K2CO3 in DMF often gives mixtures. dergipark.org.tr NaH in THF can favor N1-alkylation for some substrates. nih.gov |
| Alkylation Reagent | The nature of the electrophile influences the outcome. | Mitsunobu conditions often favor N2-alkylation. beilstein-journals.org Alkyl 2,2,2-trichloroacetimidates under acidic conditions give high N2-selectivity. wuxibiology.com |
| Substituents on Indazole Ring | Electron-withdrawing or -donating groups, as well as sterically bulky groups, can direct alkylation. | Steric hindrance near N1 can favor N2-alkylation. nih.gov |
Directed N-Acylation and Alkylation Methods
Regioselective N-alkylation of the indazole ring is a fundamental challenge in the synthesis of derivatives like this compound. The two nitrogen atoms of the indazole core, N1 and N2, exhibit different reactivities, often leading to mixtures of isomers. nih.govbeilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H-tautomer. nih.gov
Several strategies have been developed to achieve regioselective N-alkylation. One approach involves an equilibration process that favors the thermodynamically more stable N1-substituted product. nih.gov This has been demonstrated using α-halo carbonyl electrophiles. nih.gov Similarly, N1-substituted indazoles can be obtained through thermodynamic equilibration with β-halo ester electrophiles in the presence of dimethylformamide (DMF). nih.gov N-acylation also tends to favor the N1 position due to the isomerisation of the initially formed N2-acylindazole to the more stable N1 regioisomer. nih.gov
The choice of base and solvent system can significantly influence the regioselectivity of N-alkylation. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has shown promise for selective N1-alkylation. researchgate.net In some cases, direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products, and the ratio can be influenced by the specific reaction conditions. beilstein-journals.org
| Method | Reagents/Conditions | Selectivity | Reference |
| Equilibration | α-halo carbonyl electrophiles | Favors N1 | nih.gov |
| Equilibration | β-halo ester electrophiles, DMF | Favors N1 | nih.gov |
| N-Acylation | - | Favors N1 | nih.gov |
| Direct Alkylation | NaH, THF, alkyl bromide | >99% N1 for specific substrates | researchgate.net |
| Direct Alkylation | Isopropyl iodide, NaH, DMF | Mixture of N1 and N2 | beilstein-journals.org |
Targeted Introduction of the N1-Ethyl Group in 1H-Indazoles
The introduction of an ethyl group specifically at the N1 position of the indazole ring is a key step in the synthesis of this compound. This is typically achieved through direct N-alkylation of a suitable indazole precursor. The general approach involves reacting the indazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. nih.govresearchgate.net
The challenge lies in controlling the regioselectivity to favor N1-ethylation over N2-ethylation. As discussed previously, the reaction conditions play a crucial role. For instance, using sodium hydride in THF has been reported to provide high N1 selectivity for certain indazole substrates. researchgate.net Another strategy involves the use of phase-transfer catalysts, which can influence the product distribution. researchgate.net
It is important to note that the substituents already present on the indazole ring can affect the N1/N2 ratio during alkylation. nih.govthieme-connect.de For example, steric hindrance at the C7 position can disfavor N1-alkylation. thieme-connect.de Therefore, the synthesis of this compound often starts from a 6-substituted-1H-indazole, where the C6-substituent is a precursor to the amine group, such as a nitro group.
Selective Amination at the C6-Position of the Indazole Scaffold
The introduction of an amino group at the C6 position is another critical transformation. This is typically accomplished through the reduction of a nitro group or via reductive amination.
Reduction of Nitro Precursors to Amino-Indazoles
A common and effective method for introducing an amino group at the C6 position is through the reduction of a 6-nitro-1H-indazole precursor. nih.govmdpi.com This transformation can be achieved using various reducing agents and conditions.
Catalytic hydrogenation is a widely used method, often employing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. nih.gov This method is generally high-yielding. nih.gov Other reducing systems include iron powder in the presence of an acid like hydrochloric acid, or tin(II) chloride (SnCl2). mdpi.comcommonorganicchemistry.com The choice of reducing agent can be important to ensure compatibility with other functional groups present in the molecule. commonorganicchemistry.com For example, SnCl2 is considered a mild reducing agent that can be used in the presence of other reducible groups. commonorganicchemistry.com
| Reducing Agent | Conditions | Notes | Reference |
| H₂/Pd-C | Hydrogen gas | High yield | nih.gov |
| Fe/HCl | EtOH:H₂O, reflux | Moderate to good yields | mdpi.com |
| SnCl₂ | Mild conditions | Tolerates other reducible groups | commonorganicchemistry.com |
| Zn/AcOH | Acidic conditions | Mild reduction | commonorganicchemistry.com |
Reductive Amination for Substituted Amine Derivatives
Reductive amination provides a direct route to N-substituted 6-aminoindazoles. This one-pot reaction involves the treatment of a 6-aminoindazole with an aldehyde or a ketone in the presence of a reducing agent. nih.govrsc.org A commonly used reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild and selective. nih.govrsc.org The reaction is typically carried out in a protic solvent like methanol, often with the addition of acetic acid to facilitate imine formation. rsc.org This methodology allows for the introduction of a wide variety of substituents on the C6-amino group, leading to a diverse range of derivatives. nih.govrsc.org
Modular Synthesis of this compound and its Complex Derivatives
The modular synthesis of complex indazole derivatives often relies on powerful cross-coupling reactions to build molecular complexity from simpler building blocks.
Suzuki-Miyaura Cross-Coupling in Indazole Derivative Synthesis
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, and it has been extensively applied to the synthesis of functionalized indazoles. rsc.orgnih.govmdpi.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. rsc.orgrsc.org
In the context of indazole synthesis, the Suzuki-Miyaura reaction can be used to introduce aryl or heteroaryl substituents at various positions of the indazole ring, provided a suitable halo-indazole precursor is available. rsc.orgnih.govmdpi.comrsc.org For instance, a 6-bromo-1H-indazole can be coupled with a variety of boronic acids to introduce diverse groups at the C6 position. nih.gov Similarly, this reaction can be performed on other halogenated indazoles to build complexity at C3, C4, C5, or C7. mdpi.comrsc.orgnih.gov
The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and good functional group tolerance. rsc.orgnih.govmdpi.com Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. nih.govnih.gov
| Catalyst | Base | Solvent | Application | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Coupling of 5-bromoindazoles | nih.gov |
| Pd(PPh₃)₄ | Aqueous base | Dioxane | Coupling of 3-iodoindazoles | nih.gov |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Dioxane/H₂O | Functionalization of pyrimido[1,2-b]indazoles | mdpi.com |
Multi-Component and One-Pot Synthetic Protocols
One-pot methodologies often focus on the construction of the indazole core itself. For instance, a general one-pot protocol for the formation of 1-aryl-1H-indazoles has been developed, which circumvents the need for specific substitution patterns often required for SNAr cyclization reactions. researchgate.net Another efficient one-pot synthesis of 2H-indazoles proceeds via the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization promoted by a phosphine (B1218219) reagent. This method is notable for its mild conditions and operational simplicity.
Multi-component reactions have been effectively employed to generate complex indazole-containing scaffolds. A notable example is a three-component reaction involving 1H-indazol-6-amine, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds, which yields 1,6-dihydropyrrolo[2,3-g]indazole derivatives with good regioselectivity and yields. researchgate.net This demonstrates the utility of aminoindazoles as key building blocks in MCRs.
Furthermore, N-alkylated indazoles have been successfully utilized in one-pot, three-component reactions. For example, N-substituted vinylindazoles can react with ninhydrin (B49086) and amino acids in a 1,3-dipolar cycloaddition to produce complex spiropyrrolidine-indazole hybrids. beilstein-journals.org This indicates that the presence of an N-alkyl group, such as the ethyl group in this compound, is compatible with multi-component reaction conditions.
The following tables summarize key findings from the literature on one-pot and multi-component syntheses of indazole analogs, which could inform the design of a streamlined synthesis for this compound.
Table 1: One-Pot Synthesis of Substituted Indazole Analogs
| Starting Materials | Reagents & Conditions | Product Type | Yield (%) |
| Acetophenone/Benzaldehyde derivatives, Arylhydrazines | 1. Base (e.g., K2CO3), Solvent (e.g., DMF) 2. SNAr ring closure | 1-Aryl-1H-indazoles | 62-96 |
| o-Nitrobenzaldehydes, Amines | P(n-Bu)3, i-PrOH, 80 °C | 2H-Indazoles | Moderate to Excellent |
| 2-(2H-Indazol-2-yl)aniline, Aryl/Heteroaryl/Aliphatic bromides | Cu-catalyst, C-N coupling/C-H amination | Imidazo[1,2-b]indazoles | Good |
Table 2: Multi-Component Synthesis of Indazole-Containing Heterocycles
While a direct, reported one-pot or multi-component synthesis for this compound is not available in the reviewed literature, the existing methodologies for related analogs provide a strong foundation for the development of such an efficient synthetic route. A potential strategy could involve a multi-step, one-pot sequence starting from a suitably substituted nitro-aromatic precursor, followed by indazole ring formation, N-ethylation, and nitro group reduction. The successful application of 1H-indazol-6-amine and N-alkyl indazoles in various MCRs further suggests that this compound could serve as a valuable building block for the combinatorial synthesis of more complex molecules. researchgate.netbeilstein-journals.orgnih.govmdpi.com
Elucidation of Structure Activity Relationships Sar in 1 Ethyl 1h Indazol 6 Amine Derivatives
Substituent Effects on the Indazole Ring System
The indazole ring system is a key pharmacophore, and substitutions on this bicyclic structure significantly influence the properties of the resulting derivatives. mdpi.comresearchgate.net The indazole moiety can act as a bioisostere for other aromatic systems like indole (B1671886) and phenol (B47542), offering advantages in terms of metabolic stability and target affinity. pharmablock.com
Role of the C6-Amino Group in Modulating Derivatives' Activity
The amino group at the C6 position is a critical determinant of the biological activity of 1-ethyl-1H-indazol-6-amine derivatives. This group can act as a hydrogen bond donor, forming key interactions with target proteins. nih.gov Derivatives of 6-aminoindazole have shown significant antiproliferative activity against various cancer cell lines. researchgate.net For example, N-(4-fluorobenzyl)-1H-indazol-6-amine demonstrated notable cytotoxicity against HCT116 colorectal cancer cells. The C6-amino group is also a key feature in compounds designed to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), where it contributes to modulating immune responses. Furthermore, modifications at the C6 position have been explored to enhance the potency and selectivity of these compounds. nih.gov
Influence of Peripheral Substitutions (e.g., C3, C4, C5, C7) on Derivative Efficacy
Substitutions at other positions on the indazole ring (C3, C4, C5, and C7) also have a profound impact on the efficacy of the derivatives.
C3 Position: Modifications at the C3 position are common. For example, a series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against Bcr-Abl, a key protein in certain types of leukemia. mdpi.com
C4 Position: In the development of CC-chemokine receptor 4 (CCR4) antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org
C5, C6, and C7 Positions: For CCR4 antagonists, only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org In the context of Akt inhibitors, substitutions at the C7 position with small alkyl groups were investigated to avoid disrupting existing hydrogen bonds. nih.govucsf.edu
| Position | Substituent | Observed Effect | Target/Activity | Reference |
|---|---|---|---|---|
| N1 | Ethyl Group | Influences molecular interactions and overall structure. | General | arkat-usa.org |
| C6 | Amino Group | Critical for antiproliferative activity and enzyme inhibition. Acts as H-bond donor. | Anticancer, IDO1 Inhibition | researchgate.netnih.gov |
| C3 | Amine Derivatives | Modulates activity against specific kinases. | Bcr-Abl Inhibition | mdpi.com |
| C4 | Methoxy/Hydroxyl Groups | Increased potency. | CCR4 Antagonism | acs.org |
| C7 | Small Alkyl Groups | Tolerated and investigated for kinase inhibition. | Akt Inhibition | nih.govucsf.edu |
Stereochemical Considerations and Regioisomeric Effects on Activity
The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioisomerism) are crucial for the biological activity of this compound derivatives. For instance, in the development of CFTR potentiators, the pure enantiomers (S)-'853 and (R)-'853, which are stereoisomers, exhibited opposing effects; the (S)-enantiomer potentiated CFTR currents, while the (R)-enantiomer had a mild inhibitory effect. nih.gov This highlights that the specific spatial orientation of the molecule is critical for its interaction with the target protein.
Regioisomerism, the difference in the position of substituents on the indazole ring, also significantly impacts activity. The synthesis of N-alkylated indazoles can lead to a mixture of regioisomers, such as 1-ethyl and 2-ethyl derivatives, which often exhibit different biological profiles. arkat-usa.orgresearchgate.net For example, in the development of CCR4 antagonists, C6-substituted analogues were preferred over those substituted at C5 or C7, demonstrating a clear regioisomeric preference for activity. acs.org
Ligand Efficiency and Fragment-Based Design Principles for this compound Analogs
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding efficiency of a compound relative to its size. It is calculated as the binding energy divided by the number of non-hydrogen atoms. Fragment-based drug discovery (FBDD) often starts with small, low-affinity fragments that have high ligand efficiency. nih.gov The indazole scaffold is considered a "privileged fragment" in FBDD due to its favorable properties. pharmablock.com
Molecular Hybridization and Bioisosterism in the Design of Novel this compound Derivatives
Molecular hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with enhanced activity or a desired therapeutic profile. Bioisosterism is the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. acs.orgresearchgate.net
The indazole ring itself is a bioisostere of other important biological scaffolds like indole and phenol. pharmablock.com This means that an indazole can often replace an indole or phenol group in a drug molecule without losing its biological activity, and in some cases, it may even lead to improved properties such as better metabolic stability. pharmablock.com
Computational Chemistry and Mechanistic Investigations of 1 Ethyl 1h Indazol 6 Amine Systems
Quantum Chemical Characterization
Quantum chemical methods are employed to describe the electronic structure and predict the reactivity of molecules. These calculations provide a foundational understanding of a compound's stability, electronic properties, and reactive sites.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For indazole derivatives, DFT calculations can determine the optimized molecular geometry and a range of physicochemical properties. nih.gov These studies often involve calculating global reactivity descriptors, which help in understanding the chemical behavior of the molecule. irjweb.com Key descriptors include electronegativity (the power to attract electrons), chemical potential, and chemical hardness (resistance to change in electron distribution). irjweb.com
In studies of related indazole structures, DFT calculations at levels like B3LYP/6-311+ have been used to analyze the electrostatic potential and other properties. nih.gov The analysis of molecular electrostatic potential (MEP) maps, for instance, can identify the regions of a molecule that are rich or deficient in electrons, highlighting sites prone to electrophilic and nucleophilic attack. researchgate.net For the broader class of indazole-containing compounds, these theoretical calculations are essential for rationalizing their observed biological activities and guiding further structural modifications. mdpi.comnih.gov
Table 1: Conceptual Quantum Chemical Reactivity Descriptors This table outlines key descriptors that can be calculated using DFT to predict the chemical behavior of a molecule like 1-ethyl-1H-indazol-6-amine.
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of a molecule. Higher values indicate a better electron donor. dergipark.org.tr |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of a molecule. Lower values indicate a better electron acceptor. dergipark.org.tr |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A small energy gap implies high reactivity and low stability. irjweb.comresearchgate.net |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons towards itself. irjweb.com |
| Chemical Hardness | η | Measures the resistance of a molecule to deform its electron cloud. Molecules with a large energy gap are considered "hard". dergipark.org.tr |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. imperial.ac.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The distribution and energy of these orbitals are crucial for understanding how a molecule will interact with other species. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net In studies of various heterocyclic compounds, the HOMO-LUMO gap is consistently used to rationalize the molecule's electronic properties and potential for charge transfer within the molecule. irjweb.com For the this compound system, analyzing the localization of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively, thereby predicting its reactive behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
Advanced Molecular Modeling Techniques
Beyond static quantum chemical descriptions, advanced modeling techniques simulate the dynamic behavior of molecules and their interactions with complex biological systems, which is essential for drug design and mechanistic understanding.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. For the indazole scaffold, docking studies have provided significant insights into its mechanism of action as an inhibitor of various enzymes.
For example, derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole have been docked into the ATP binding site of FMS-like tyrosine kinase 3 (FLT3). tandfonline.com These simulations revealed that the indazole group plays a critical role as a hinge-binder, forming a key hydrogen bond with the backbone of residue Cys694. tandfonline.com Similarly, docking studies of 6-substituted aminoindazoles with indoleamine 2,3-dioxygenase 1 (IDO1) showed the N2 of the indazole forming a hydrogen bond with Ser167 and the 6-amino group interacting with the heme ion. rsc.org In another study, N-(1H-indazol-6-yl)benzenesulfonamide derivatives were docked into the PLK4 kinase domain, where the indazole core formed crucial hydrogen bonds with hinge region residues Glu-90 and Cys-92. nih.gov These examples demonstrate how docking simulations can elucidate the specific binding modes of indazole-based compounds, providing a rational basis for their structure-activity relationships (SAR).
Table 2: Summary of Molecular Docking Studies on Indazole Scaffolds
| Indazole Derivative Class | Biological Target | PDB Code | Key Interacting Residues | Observed Interactions | Source |
|---|---|---|---|---|---|
| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole | FLT3 Kinase | 4RT7 | Cys694, Asp829 | Hydrogen bonds | tandfonline.com |
| 6-Substituted aminoindazoles | IDO1 | Not Specified | Ser167, Phe226, Heme | Hydrogen bonds, π-π interactions | rsc.org |
| N-(1H-Indazol-6-yl)benzenesulfonamide | PLK4 Kinase | 4JXF | Glu-90, Cys-92 | Hydrogen bonds | nih.gov |
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the conformational changes in both the ligand and the protein upon binding and for evaluating the stability of the resulting complex. mdpi.com
For instance, MD simulations have been applied to indazole-sulfonamide derivatives to evaluate the stability of the ligand-receptor complexes predicted by docking. mdpi.com Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein atoms to confirm that the binding pose is stable throughout the simulation period. nih.govmdpi.com These studies provide insights into how the protein might adapt its conformation to accommodate the ligand and whether the key interactions identified in docking are maintained over time. nih.gov By simulating the system in a more realistic, solvated environment, MD can validate docking predictions and provide a more accurate estimation of binding affinity and complex stability. mdpi.commdpi.com
Molecular Docking Simulations for Ligand-Target Recognition
Mechanistic Pathways of this compound Interactions
Understanding the mechanistic pathways of a molecule's interactions involves synthesizing information from various computational and experimental sources. For this compound, this involves looking at both its chemical reactivity and its interactions with biological macromolecules.
Computationally, DFT studies can shed light on reaction mechanisms. For example, investigations into the regioselective N-alkylation of indazoles have used DFT to evaluate the reaction pathways. beilstein-journals.org These studies calculate partial charges and Fukui indices (a measure of local reactivity) to explain why alkylation occurs at the N1 or N2 position under different conditions, suggesting that chelation or non-covalent interactions drive the regioselectivity. beilstein-journals.org Such analyses provide a framework for understanding the intrinsic chemical behavior of the indazole core in this compound.
From a biological perspective, the mechanistic pathway often refers to how a compound exerts its effect, such as enzyme inhibition. Molecular docking and dynamics studies strongly suggest that indazole-based compounds frequently act as competitive inhibitors, binding to the active sites of enzymes, particularly the ATP-binding pocket of kinases. nih.govtandfonline.com The mechanism involves the formation of specific, stabilizing interactions like hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket, which prevents the natural substrate (e.g., ATP) from binding and blocks downstream signaling. tandfonline.comgoogle.com The indazole moiety is often key to this mechanism, acting as a bioisostere for natural heterocycles like adenine (B156593) and serving as a stable scaffold for hinge-binding interactions. nih.govrsc.org
Investigation of Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of substituted indazoles, including N-alkylated derivatives like this compound. These theoretical studies provide deep insights into reaction pathways, transition state energies, and the factors governing regioselectivity, which are often challenging to determine through experimental means alone.
A significant area of investigation is the N-alkylation of the indazole ring system. The indazole core presents two potential nitrogen sites for alkylation (N1 and N2), and controlling the regioselectivity is a common synthetic challenge. beilstein-journals.org Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. beilstein-journals.org Computational studies have been employed to understand the underlying factors that direct the alkylating agent to a specific nitrogen.
For instance, DFT calculations have been used to investigate the regioselective N-alkylation of model indazole systems. These studies suggest that the formation of the N1-substituted product, analogous to this compound, can be promoted through a chelation mechanism, particularly when a cesium base (like Cs₂CO₃) is used. beilstein-journals.org The calculations indicate that the cesium cation can coordinate to both the N2 nitrogen and a nearby functional group (e.g., a carbonyl on the ring), effectively blocking the N2 position and directing the electrophile (e.g., ethyl iodide) to the N1 position. In the absence of such a chelating metal, non-covalent interactions are proposed to drive the formation of the N2-product. beilstein-journals.org Natural Bond Orbital (NBO) analyses further support these proposed pathways by calculating the partial charges and Fukui indices at the N1 and N2 positions, which help predict the most likely sites for nucleophilic attack. beilstein-journals.org
Beyond N-alkylation, computational methods have been applied to understand the fundamental cyclization reactions that form the indazole core itself. Theoretical studies have successfully challenged previously proposed mechanisms and suggested new, more feasible pathways. For example, a hydrogen bond-propelled mechanism for the cyclization step in one synthetic route to 1H-indazole was proposed and validated through computational modeling. researchgate.net Other mechanistic investigations into the formation of 1H-indazoles via C-H amination have used computational data alongside experimental results like kinetic isotope effects to suggest the involvement of radical intermediates. researchgate.net
Transition-metal-catalyzed reactions for constructing indazole derivatives have also been scrutinized using computational chemistry. nih.gov The mechanisms often involve complex multi-step processes, including the formation of intermediates like rhodacycles. nih.gov DFT calculations help to map out the energy profile of these catalytic cycles, identifying the rate-determining steps and the geometry of transition states. While not always specific to this compound, these foundational studies on indazole synthesis provide a robust framework for predicting and understanding the reaction dynamics that lead to its formation.
Table 1: Theoretical Factors Influencing N-Alkylation Regioselectivity in Indazole Systems This table summarizes computational findings on factors that determine whether alkylation occurs at the N1 or N2 position of the indazole ring, based on DFT studies of model compounds.
| Factor | Favored Product | Proposed Mechanism (Based on DFT Calculations) | Supporting Computational Analysis | Reference |
|---|---|---|---|---|
| Presence of Cesium Carbonate (Cs₂CO₃) | N1-Alkylated Indazole | A chelation mechanism where the Cs⁺ ion coordinates with the N2 nitrogen and an adjacent functional group, sterically hindering attack at N2. | Transition state energy calculations showing a lower barrier for N1 alkylation. | beilstein-journals.org |
| Absence of Chelating Cation (e.g., using NaH) | N2-Alkylated Indazole (or mixture) | Reaction proceeds via non-covalent interactions, with the thermodynamic or kinetic product depending on other conditions. The N2-anion can be more stable. | NBO analysis of partial charges and Fukui indices on the indazole anion. | beilstein-journals.org |
| Solvent Effects | Variable | The polarity and coordinating ability of the solvent can influence the stability of the transition states for N1 and N2 alkylation. | Solvation models applied to DFT calculations of transition state energies. | beilstein-journals.org |
Theoretical Elucidation of Molecular Recognition and Signaling Pathways
Computational chemistry is a powerful asset for understanding how molecules like this compound interact with biological targets, a process known as molecular recognition. Techniques such as molecular docking, molecular dynamics (MD) simulations, and DFT calculations are used to predict and analyze the binding of small molecules to proteins, elucidating the specific interactions that underpin their biological activity and their role in signaling pathways. tandfonline.comnih.gov
The indazole scaffold is a recognized pharmacophore present in numerous kinase inhibitors. tandfonline.com The 1H-indazole-3-amine structure, for example, is known to be an effective hinge-binding fragment, forming crucial hydrogen bonds with the backbone of protein kinases. nih.gov Computational studies on indazole derivatives targeting kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have provided detailed atomic-level insights into their binding modes. tandfonline.com Molecular docking simulations can predict the preferred orientation of the indazole derivative within the ATP-binding pocket of a kinase. These models often show the indazole ring participating in key interactions: the N2 nitrogen can act as a hydrogen bond acceptor, while the N1-H (or in this case, the N1-ethyl group) can engage in hydrophobic interactions. tandfonline.com
For this compound, docking studies would likely show the 6-amino group forming hydrogen bonds with amino acid residues in the target protein, while the ethyl group at the N1 position would occupy a hydrophobic pocket. The indazole ring itself would contribute to binding through favorable hydrophobic and π-stacking interactions with aromatic residues like phenylalanine or tyrosine. tandfonline.com
Following docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time. These simulations model the dynamic nature of the protein and can confirm whether the key binding interactions identified in docking are maintained. tandfonline.com Furthermore, computational approaches can shed light on the compound's effect on cellular signaling. By inhibiting a specific kinase, a compound can block the downstream signaling cascade that the kinase controls. For instance, inhibition of EGFR and VEGFR-2 by indazole derivatives has been computationally linked to the disruption of pathways responsible for cell proliferation and angiogenesis in cancer. tandfonline.com Similarly, computational studies on other heterocyclic compounds have elucidated their role in inactivating pathways like AKT/mTOR/S6K1, which are critical for cancer cell survival. nih.gov
Table 2: Summary of Computational Molecular Recognition Studies on Indazole Derivatives This table presents findings from molecular docking and dynamics simulations for various indazole derivatives, illustrating the common biological targets and key interactions that would be relevant for analyzing this compound.
| Indazole Derivative Class | Biological Target | Computational Method | Key Predicted Interactions | Reference |
|---|---|---|---|---|
| 5-Ethylsulfonyl-indazole-3-carbohydrazides | EGFR / VEGFR-2 Kinase | Molecular Docking, MD Simulation, DFT | Indazole ring forms hydrogen bonds with hinge region residues (e.g., Met, Glu). Phenyl rings engage in hydrophobic interactions. | tandfonline.com |
| Indazole-based Sulfonamides | MAPK1 Kinase | Molecular Docking | Strong predicted binding affinity for the MAPK1 active site, suggesting potential as an inhibitor. | mdpi.com |
| 1H-Indazole-3-amine Derivatives | Tyrosine Kinases | (General principle) | The indazole-amine fragment acts as an effective hinge-binding motif. | nih.gov |
| Indazole-Ag(I) Complex | Antimicrobial/Antioxidant Targets | Molecular Docking, DFT | Investigation of binding interactions with microbial and antioxidant-related proteins. HOMO-LUMO analysis to predict reactivity. | core.ac.uk |
Derivatives and Functional Analogs of 1 Ethyl 1h Indazol 6 Amine for Advanced Research
Design and Synthesis of N-Substituted and C-Substituted 1H-Indazol-6-amine Derivatives
The modification of the 1-ethyl-1H-indazol-6-amine core can be strategically directed at either the exocyclic amine (N-substitution) or the carbon atoms of the heterocyclic ring system (C-substitution). These modifications are essential for tuning the molecule's physicochemical properties and biological activity.
N-Substitution Strategies: The primary amine at the C6 position is a versatile handle for introducing a wide array of functional groups. Reductive amination is a common and effective method for this purpose. This reaction involves the condensation of the 6-aminoindazole with an aldehyde or ketone to form a Schiff base or imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.org A mild reducing agent like sodium cyanoborohydride is often employed. rsc.org Another approach is the acylation of the amine with agents like acetic anhydride (B1165640) to produce acetamide (B32628) derivatives, which can serve as intermediates for further functionalization. rsc.orgresearchgate.net
C-Substitution Strategies: Direct functionalization of the indazole's carbon backbone, particularly at positions C3 and C7, is typically achieved through modern cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent. acs.orgoup.commdpi.com For instance, the Suzuki-Miyaura coupling can be used to form C-C bonds by reacting a halogenated indazole precursor with a boronic acid in the presence of a palladium catalyst. Similarly, direct C-H arylation allows for the introduction of aryl groups without the need for pre-functionalization of the indazole ring, using catalysts like palladium acetate. acs.orgmdpi.com These methods offer a powerful means to synthesize libraries of C-substituted indazoles with diverse electronic and steric properties. The synthesis often begins with a 6-nitro-1H-indazole, which is then ethylated at the N1 position, followed by reduction of the nitro group to the key 6-amino intermediate. nih.gov
Table 1: Synthetic Methodologies for this compound Derivatives
| Reaction Type | Target Position | Key Reagents & Conditions | Description | Reference |
| Reductive Amination | 6-NH₂ | Aldehyde/Ketone, NaBH₃CN | Forms secondary or tertiary amines by reacting the 6-amino group with a carbonyl compound. | rsc.org |
| Acylation | 6-NH₂ | Acetic Anhydride, Base | Produces N-acetyl derivatives, which can be intermediates for further modification. | researchgate.net |
| Suzuki-Miyaura Coupling | C3, C7 | Aryl Boronic Acid, Pd Catalyst (e.g., Pd(dppf)Cl₂) | Creates C-C bonds by coupling a halo-indazole with a boronic acid derivative. | |
| Direct C-H Arylation | C3, C7 | Aryl Halide, Pd(OAc)₂, Ligand (e.g., 1,10-phenanthroline) | Forms C-C bonds directly from C-H bonds, avoiding pre-functionalization steps. | acs.orgmdpi.com |
| Catalytic Hydrogenation | Precursor (6-NO₂) | H₂, Pd/C | Reduces the nitro group of a 6-nitroindazole (B21905) precursor to the essential 6-amino group. | nih.gov |
Exploration of Heterocyclic Fusions and Scaffolds Incorporating the this compound Motif
Building upon the core indazole structure by fusing additional heterocyclic rings creates novel, rigid, and three-dimensional scaffolds. These fused systems can enhance binding affinity to biological targets by occupying larger pockets and establishing additional molecular interactions.
A prominent example is the synthesis of indazole-fused benzimidazoles. tandfonline.comhanyang.ac.kr A general synthetic route begins with a protected 1H-indazole-6-carboxylate. tandfonline.com The ester is reduced to an alcohol, which is subsequently oxidized to an aldehyde. tandfonline.comhanyang.ac.kr This aldehyde then undergoes a condensation reaction with a substituted 1,2-diaminobenzene to form the benzimidazole (B57391) ring, which is fused to the indazole at the C6 position. tandfonline.com Subsequent deprotection yields the final 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives. tandfonline.comhanyang.ac.kr
Another synthetic exploration involves the creation of azetidinone-fused indazoles. scielo.br This multi-step synthesis starts with 6-nitro-1H-indazole. The indazole is first N-alkylated, and the resulting intermediate is reacted with hydrazine (B178648) hydrate. scielo.br The product of this reaction is then condensed with various substituted aromatic aldehydes to form Schiff bases. scielo.br A final cycloaddition reaction with chloroacetyl chloride yields the 3-chloro-2-azetidinone ring fused through an amino linker to the indazole core. scielo.br These complex scaffolds demonstrate the versatility of the indazole motif in constructing diverse and intricate molecular architectures for advanced research.
Chemical Probes and Tools Derived from this compound for Biological Research
Derivatives of this compound serve as valuable chemical tools for investigating complex biological systems. By designing molecules that interact with specific proteins, researchers can probe cellular pathways and elucidate mechanisms of disease.
Many indazole derivatives have been developed as potent enzyme inhibitors. For instance, a series of 6-substituted aminoindazole derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. rsc.orgnih.gov One such compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only showed potent anti-proliferative activity but also suppressed IDO1 protein expression and induced G2/M cell cycle arrest in cancer cells. nih.gov Such compounds act as chemical probes to study the biological consequences of IDO1 inhibition and its role in the cell cycle. rsc.orgnih.gov
Furthermore, indazole-based compounds have been designed as inhibitors of various protein kinases, such as Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. tandfonline.com By systematically modifying the indazole scaffold, researchers have developed potent and selective FLT3 inhibitors. tandfonline.comhanyang.ac.kr These molecules are not only potential therapeutic leads but also crucial research tools for studying kinase signaling pathways and the effects of drug resistance mutations. tandfonline.com The use of these derivatives as "hit" compounds in screening campaigns allows for the identification of novel starting points for drug discovery programs. researchgate.net
Advanced Analytical Techniques for Characterization of this compound and its Derivatives
The unambiguous structural confirmation of newly synthesized this compound derivatives is paramount. A combination of advanced spectroscopic and analytical techniques is employed to ensure the identity, purity, and three-dimensional structure of these compounds.
Spectroscopic methods provide detailed information about the molecular structure of indazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular framework. ¹H NMR provides information on the number and connectivity of protons, with characteristic signals for the indazole ring protons, the ethyl group at N1, and any substituents. mdpi.comjmchemsci.com For example, the N-CH₂ protons of the ethyl group typically appear as a quartet, while the CH₃ protons appear as a triplet. ¹³C NMR reveals the carbon skeleton of the molecule, with distinct chemical shifts for the aromatic carbons of the indazole ring and the aliphatic carbons of the ethyl group. mdpi.comscielo.brjmchemsci.com Two-dimensional NMR techniques (like COSY and HMQC/HSQC) are used to establish definitive proton-proton and proton-carbon correlations.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the identity of substituents and their location on the indazole core.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.comscielo.br Characteristic absorption bands confirm the presence of N-H bonds in the amine group, C-H bonds (both aromatic and aliphatic), and C=C/C=N bonds within the aromatic system. scielo.br
Table 2: General Spectroscopic Data for Substituted Indazole Derivatives
| Technique | Functional Group/Atom | Typical Chemical Shift / Frequency | Reference |
| ¹H NMR | Indazole Ring Protons | δ 6.4 - 8.2 ppm | mdpi.comresearchgate.net |
| N1-CH₂-CH₃ | δ ~4.1 ppm (quartet) | mdpi.com | |
| N1-CH₂-CH₃ | δ ~1.4 ppm (triplet) | mdpi.com | |
| ¹³C NMR | Indazole Ring Carbons | δ 109 - 142 ppm | mdpi.comscielo.br |
| N1-CH₂-CH₃ | δ ~30 ppm | mdpi.com | |
| C=O (Amide/Azetidinone) | δ 165 - 173 ppm | scielo.brresearchgate.net | |
| IR | N-H Stretch (Amine) | ῡ 3300 - 3450 cm⁻¹ | scielo.br |
| C-H Stretch (Aromatic) | ῡ ~3050 cm⁻¹ | researchgate.net | |
| C=O Stretch (Amide) | ῡ ~1660 - 1680 cm⁻¹ | researchgate.net |
While spectroscopic methods provide crucial structural data, single-crystal X-ray crystallography offers the definitive and unambiguous elucidation of the three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles. It is indispensable for confirming the regioselectivity of substitution reactions, for instance, distinguishing between N1 and N2 isomers which can be challenging to assign by NMR alone. nih.gov
Furthermore, X-ray crystallography reveals the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. This information is vital for understanding the solid-state properties of the material and can provide insights into how the molecule might interact with a biological target. For complex, chiral molecules, X-ray crystallography is the gold standard for determining the absolute stereochemistry.
Q & A
Basic Research Question
- Solid state : Store at 2–8°C in amber vials under N2; stable >24 months.
- Solution (DMSO) : Aliquot and store at −20°C (≤3 months); avoid freeze-thaw cycles.
- Stability monitoring : Perform quarterly HPLC analysis to detect degradation (e.g., new peaks at RRT 0.9–1.1) .
How can density functional theory (DFT) calculations complement experimental data in understanding the electronic properties of this compound?
Advanced Research Question
DFT (B3LYP/6-311+G(d,p)) provides:
- MESP maps : Highlight nucleophilic regions (amino group: −0.5 e⁻/Ų) for reactivity predictions.
- HOMO-LUMO gaps : Calculate ΔE ≈5.0 eV, correlating with UV-Vis λmax ~290 nm.
- Vibrational frequencies : Match experimental IR peaks (e.g., NH2 scissoring at 1620 cm⁻¹) with <5% error.
Validate models against crystallographic data (e.g., bond lengths ±0.02 Å) and include solvent corrections (PCM for water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
